molecular formula C21H34O5 B145581 Cortolone CAS No. 516-42-7

Cortolone

Cat. No. B145581
CAS RN: 516-42-7
M. Wt: 366.5 g/mol
InChI Key: JXCOSKURGJMQSG-AZQJGLEESA-N
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Description

Cortolone, also known as clocortolone, is a topical corticosteroid with unique structural characteristics that allow for high penetration power through the stratum corneum of the skin while maintaining a low profile of corticosteroid-related adverse effects .

Synthesis Analysis

The synthesis of cortolone and its derivatives, particularly the 3-glucuronides of 5 alpha-cortolone, involves several key intermediates such as 5 alpha-cortolone 20,21-diacetates. The process includes steps like sodium borohydride reduction, selective removal of protecting groups, and the Koenigs-Knorr reaction for the introduction of the glucuronyl residue at C-3 . These synthetic routes are crucial for the production of cortolone derivatives used in various studies and for therapeutic purposes.

Molecular Structure Analysis

The molecular structure of clocortolone has been studied using solid-state NMR measurement techniques. The chemical shift anisotropy (CSA) parameters and spin-lattice relaxation times vary substantially at different carbon nuclei sites, indicating a wide variation in the electronic distribution surrounding the carbon nuclei. The molecule exhibits different degrees of motion, with certain carbon nuclei associated with high values of the CSA parameter showing very high molecular correlation times .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cortolone derivatives are complex and involve multiple steps. For instance, the conversion of corticosteroids to 3 alpha,5 alpha-tetrahydro derivatives and the subsequent synthesis of 5 alpha-cortol 3-glucuronides and 5 alpha-cortolone 3-glucuronides require careful manipulation of functional groups and protection/deprotection strategies . These reactions are essential for modifying the cortolone molecule to enhance its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of cortolone are closely related to its molecular structure and dynamics. The spin-lattice relaxation time measurements indicate that the carbon nuclei residing at the carbon ring have a slow relaxation time, while those situated at the side portion of the molecule have a very fast relaxation time. This suggests that the molecule's dynamics are influenced by its structural characteristics, which in turn affect its physical and chemical properties .

Scientific Research Applications

1. Metabolic Transformation and Excretion

  • Metabolic Transformation : Cortolone, along with other metabolites like cortol and β-cortol, is a product of the metabolic transformation of hydrocortisone in humans. This transformation has been studied to understand the metabolic fate of hydrocortisone and its quantitative aspects in normal subjects (Fukushima et al., 1960).
  • Urinary Excretion : β-Cortolone is a regularly occurring metabolite in the urine of both young and elderly subjects of both sexes, indicating its role in human physiology and its potential as a biomarker for various conditions (Romanoff et al., 1959).

2. Analytical Methods for Detection

  • Gas Chromatography : The epimeric cortols and cortolones, including cortolone, can be detected using gas chromatography. This method provides a way to estimate cortolone in urine, which is otherwise difficult due to the absence of chromophoric groups in its structure (Rosenfeld, 1965).

3. Chemical Synthesis and Characterization

  • Synthesis of Metabolites : The chemical synthesis of cortolone and its related compounds, like β-cortolone, has been described in studies. This research is significant for understanding the chemical structure and properties of these metabolites (Mattox et al., 1983).

4. Physiology and Endocrinology Research

  • Corticosterone Modulation : Research has explored the modulation of reproductive and immune systems in vertebrates, with cortolone being a key metabolite in these studies. This helps in understanding the physiological trade-offs and hormonal regulation in different biological systems (French et al., 2007).

5. Glucocorticoid Hormones in Ecological Studies

  • Role in Stress and Energy Mobilization : Cortolone, as a glucocorticoid hormone, has been studied for its role in stress responses and energy mobilization in ecological and conservation biology, particularly in vertebrates (Vera et al., 2017).

Safety And Hazards

The safety and hazards of Cortolone are not well documented in the literature. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCOSKURGJMQSG-AZQJGLEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904343
Record name Cortolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cortolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cortolone

CAS RN

516-42-7
Record name Cortolone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cortolone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516427
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Record name Cortolone
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Record name Cortolone
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Record name CORTOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9D9J550A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Cortolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,620
Citations
LP Romanoff, CW Morris, P Welch… - The Journal of …, 1961 - academic.oup.com
… per cent of radioactivity associated with the cortolone areas in this study, a mean of 52 (33-71) per cent was accounted for as 11-KE (ie, 20a- and 20/?-cortolone) for the young subjects. …
Number of citations: 152 academic.oup.com
H HOSODA, H YOKOHAMA… - Chemical and …, 1984 - jstage.jst.go.jp
… This paper deals with the synthesis of 20a-cortol 3—glucuronide, 20a-cortolone 3-… “ In the present work, the 20,21-diacetates of cortol and cortolone were the key intermediates. We …
Number of citations: 12 www.jstage.jst.go.jp
H HOSODA, K OSANAI, T NAMBARA - … and pharmaceutical bulletin, 1991 - jstage.jst.go.jp
… (24), 5a-cortolone— 20a 3-glucuronide (25) and their 20fl-isomers (26,27). In the present work, the 20,21-diacetates of Soc-cortol and Soc-cortolone were the key intermediates for …
Number of citations: 8 www.jstage.jst.go.jp
LP Romanoff, C PARENT… - The Journal of …, 1959 - academic.oup.com
… also found cortolone in … cortolone component in extracts of urine from 5 young males, 5 young females, 5 elderly males and 5 elderly females, and to compare the excretion of cortolone …
Number of citations: 32 academic.oup.com
T Winkler, R Aderjan, P Vecsei - Journal of Steroid Biochemistry, 1979 - Elsevier
… 20~t-cortolone is not readily available, so we used [3H]-20fl-cortolone in the cortolone … Using our 20~-cortolone antiserum, the sum of the cortolone and THE concentrations can be …
Number of citations: 4 www.sciencedirect.com
Y Motomori - Okayama Igakkai Zasshi (Journal of Okayama Medical …, 1972 - jstage.jst.go.jp
抄録 Cortol compounds have been not determined as 17 OHCS or Porter-Silber chromogen, although they form one of the main groups of urinary metabolites of glucocorticoids.
Number of citations: 1 www.jstage.jst.go.jp
B ZUMOFF, HL BRADLOW, TF Gallagher… - The Journal of …, 1968 - academic.oup.com
… cortolone/THE was the same after THE and cortisol in all subjects, whereas the ratio cortolone… the sole precursor of /3-cortolone but only a minor precursor of cortolone. It also appears to …
Number of citations: 14 academic.oup.com
DK Fukushima, NS Leeds, HL Bradlow… - Journal of Biological …, 1955 - researchgate.net
… cortolone triacetate as judged by infra-red spectrometry, it, was estimated that 5.6 per cent was present as cortolone. … after cortolone triacetate and before p-cortolone triacetate were …
Number of citations: 133 www.researchgate.net
M ZACHMANN, RP Gitzelmann… - Clinical …, 1977 - Wiley Online Library
… of both, THE-THF-alloTHF and cortolone -P-cortolone decreases more under the influence of AG than that of free cortisol, but that cortolone-(3cortolone decrease less than THE-THF-…
Number of citations: 35 onlinelibrary.wiley.com
RS Rosenfeld - Steroids, 1964 - Elsevier
… Both cortolone epimers have been converted to fully silylated derivatives by methods A and B. Al … Cortolone and 8-cortolone were regenerated by mild acid hydrolysis of their respective …
Number of citations: 40 www.sciencedirect.com

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